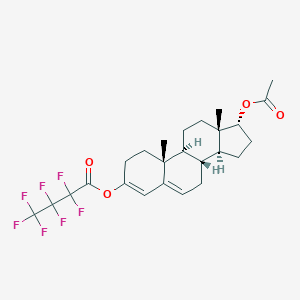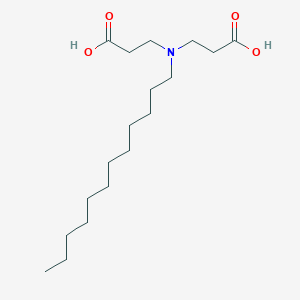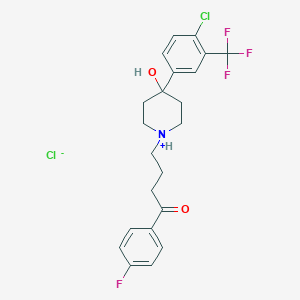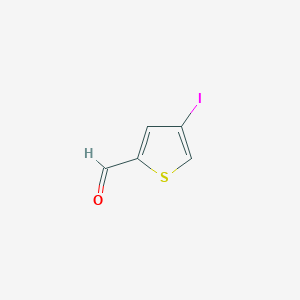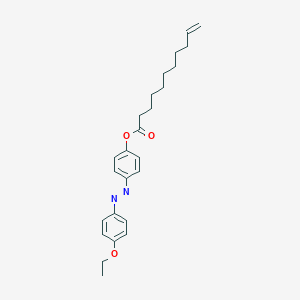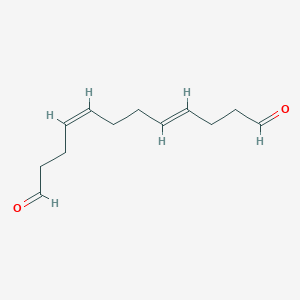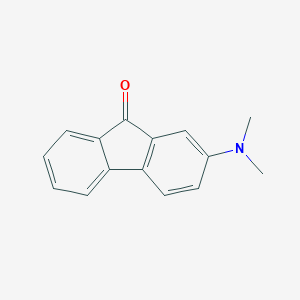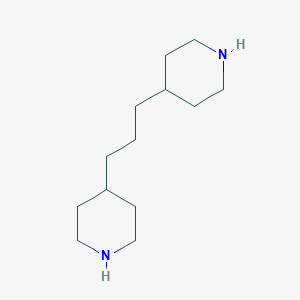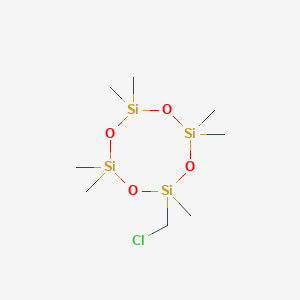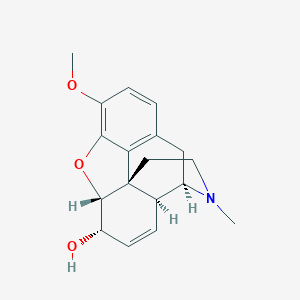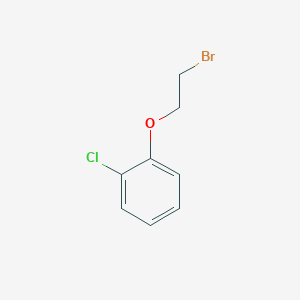
1-(2-Bromoethoxy)-2-chlorobenzene
Übersicht
Beschreibung
1-(2-Bromoethoxy)-2-chlorobenzene is a halogenated aromatic compound that contains both bromine and chlorine substituents. It is related to other halogenated benzenes, which have been extensively studied due to their interesting chemical and physical properties. The presence of halogen atoms in these compounds often leads to unique reactivity patterns, making them valuable in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of halogenated aromatic compounds, such as 1-(2-Bromoethoxy)-2-chlorobenzene, can be achieved through various methods. One approach involves the use of gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes as substrates. This method has been shown to produce 1-bromo/chloro-2-carboxy-1,3-dienes with high diastereoselectivity, which can further participate in reactions like Diels-Alder and cross-coupling .
Molecular Structure Analysis
The molecular structure of halogenated benzenes, including those similar to 1-(2-Bromoethoxy)-2-chlorobenzene, has been the subject of various studies. For instance, the crystal structure of p-bromochlorobenzene has been determined, revealing a space group P21/a and the presence of two molecules in the unit cell . This information is crucial for understanding the physical properties and reactivity of such compounds.
Chemical Reactions Analysis
Halogenated benzenes undergo a variety of chemical reactions. For example, dissociative electron attachment (DEA) to halogenated benzenes can result in the formation of fragment anions such as Cl- and Br-. The yields of these anions are influenced by temperature, which suggests that thermally excited vibrations play a role in the DEA process .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by their molecular structure. Chlorobenzene and bromobenzene, for example, show complete solid-state solubility and are isomorphous, which makes them suitable as phase change materials for precise temperature control in cold storage applications . Additionally, NMR spectroscopy has been used to determine the molecular structure of chlorobenzene and bromobenzene in the liquid crystalline phase, providing insights into their physical properties .
The vibrational properties of halogenated benzenes have been studied using both experimental and theoretical methods, such as FT-IR, FT-Raman, HF, and DFT calculations. These studies help in understanding the impact of di-substituted halogens on the benzene molecule and provide valuable information about the vibrational modes .
Furthermore, the nonlinear optical (NLO) properties, quantum chemical descriptors, and hyperpolarizability of these compounds have been calculated, indicating potential applications in the field of materials science . The solvent effects on the absorption spectrum and the electronic structure have also been analyzed, revealing the relationship between structure and reactivity .
Wissenschaftliche Forschungsanwendungen
1. Electron Attachment Studies
A study investigated the temperature dependence of dissociative electron attachment (DEA) to 1-bromo-2-chlorobenzene. This research highlights the electron interaction with 1-bromo-2-chlorobenzene, providing insights into its reactivity and stability under various temperatures. The findings are critical for understanding the electron-induced processes in this compound, which can be useful in fields such as material sciences and radiation chemistry (Mahmoodi-Darian et al., 2010).
2. Synthesis and Characterization of Organoantimony Compounds
Research on electrochemical reactions involving compounds like bromoethane and chlorobenzene, closely related to 1-(2-Bromoethoxy)-2-chlorobenzene, led to the isolation of organoantimony compounds. These compounds were further used to synthesize coordination compounds, offering valuable insights into the structural and chemical properties of these substances (Rala, 2019).
3. Computational and Spectroscopic Studies
A comprehensive computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene, a closely related compound, provided insights into its electronic density, molecular geometry, and vibrational properties. Such studies are crucial for understanding the molecular behavior of these compounds and their potential applications in various scientific fields (Vennila et al., 2018).
4. Enhancement of Sensing Capabilities
Research into enhancing the sensing capabilities of nanotubes for chemicals like chlorobenzene, which shares structural similarities with 1-(2-Bromoethoxy)-2-chlorobenzene, showed promising results. The study revealed that doping aluminum on nanotubes significantly improves their sensitivity to chlorine-containing species, which is crucial for environmental monitoring and chemical detection (Yeh et al., 2020).
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEJJQHQIOWTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368349 | |
| Record name | 1-(2-bromoethoxy)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2-chlorobenzene | |
CAS RN |
18800-26-5 | |
| Record name | 1-(2-Bromoethoxy)-2-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromoethoxy)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

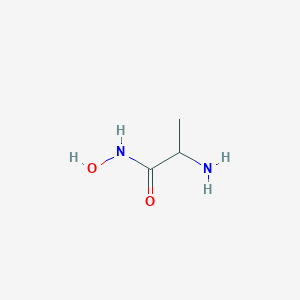
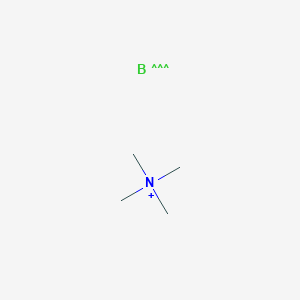
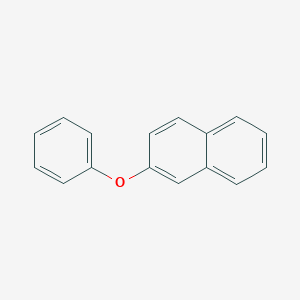
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
